(2-Methylcyclopentyl)methanesulfonyl chloride

Stereoselective synthesis Chiral sulfonamides Drug discovery building blocks

(2-Methylcyclopentyl)methanesulfonyl chloride (CAS 1699966-00-1; molecular formula C₇H₁₃ClO₂S; molecular weight 196.70 g·mol⁻¹) is a sulfonyl chloride reagent in which the reactive –SO₂Cl group is attached to a 2-methylcyclopentyl moiety via a methylene linker. A stereochemically defined variant, rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride (CAS 2174002-04-9), is also commercially available at 95% purity and is classified as Skin Corrosive 1B (H314) and STOT SE 3 (H335) under the CLP regulation.

Molecular Formula C7H13ClO2S
Molecular Weight 196.70 g/mol
Cat. No. B12303900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylcyclopentyl)methanesulfonyl chloride
Molecular FormulaC7H13ClO2S
Molecular Weight196.70 g/mol
Structural Identifiers
SMILESCC1CCCC1CS(=O)(=O)Cl
InChIInChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3
InChIKeyRIOXHVHSPYOXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylcyclopentyl)methanesulfonyl Chloride – Key Chemical Identity, CAS Registry, and Procurement-Relevant Properties


(2-Methylcyclopentyl)methanesulfonyl chloride (CAS 1699966-00-1; molecular formula C₇H₁₃ClO₂S; molecular weight 196.70 g·mol⁻¹) is a sulfonyl chloride reagent in which the reactive –SO₂Cl group is attached to a 2-methylcyclopentyl moiety via a methylene linker . A stereochemically defined variant, rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride (CAS 2174002-04-9), is also commercially available at 95% purity and is classified as Skin Corrosive 1B (H314) and STOT SE 3 (H335) under the CLP regulation [1]. The compound serves as an electrophilic building block for introducing a sterically demanding, chiral cyclopentyl-containing sulfonyl group into organic molecules, a feature not accessible from common achiral sulfonyl chlorides.

Why Methanesulfonyl Chloride, TsCl, or Cyclopentylmethanesulfonyl Chloride Cannot Replace (2-Methylcyclopentyl)methanesulfonyl Chloride in Stereochemically Demanding Syntheses


Simple sulfonyl chlorides such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), or even unsubstituted cyclopentylmethanesulfonyl chloride lack the combination of ring conformational constraints, methyl-induced steric bulk, and the intrinsic chiral center that the 2-methylcyclopentyl scaffold provides [1]. When a sulfonamide or sulfonate product must interact with a chiral biological target (e.g., a kinase ATP pocket or a monoamine oxidase active site), the shape and absolute configuration of the sulfonyl-bearing fragment can directly determine the binding affinity and selectivity profile. Substituting a flat, achiral MsCl for (2-methylcyclopentyl)methanesulfonyl chloride strips away the stereochemical information that downstream biological recognition depends upon [2]. Similarly, cyclopentylmethanesulfonyl chloride, while sharing the cyclopentane ring, lacks the methyl substituent that influences both conformational preference and lipophilicity, potentially altering logD, metabolic stability, and target complementarity in ways that cannot be compensated by later synthetic steps .

Product-Specific Quantitative Differentiation Evidence for (2-Methylcyclopentyl)methanesulfonyl Chloride vs. Closest Comparators


Stereochemical Control: The 2-Methyl Substituent Introduces a Chiral Center Absent in Cyclopentylmethanesulfonyl Chloride

Unlike cyclopentylmethanesulfonyl chloride (CAS 242459-85-4), the 2-methylcyclopentyl variant possesses an sp³-hybridized chiral carbon at the 2-position of the cyclopentane ring, yielding a defined stereochemical configuration . In the rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride form (CAS 2174002-04-9), the relative stereochemistry is fixed as trans, creating a scaffold with predictable three-dimensional orientation of the sulfonyl chloride group relative to the ring plane . Cyclopentylmethanesulfonyl chloride (C₆H₁₁ClO₂S, MW 182.67) is achiral at the ring and cannot impart stereochemical information to downstream products .

Stereoselective synthesis Chiral sulfonamides Drug discovery building blocks

Increased Steric Demand: The 2-Methyl Group Provides Greater Steric Hindrance than Unsubstituted Cyclopentyl or Simple Methyl Sulfonyl Chlorides

The 2-methyl substituent on the cyclopentane ring adds measurable steric bulk adjacent to the sulfonyl chloride reactive center. While methanesulfonyl chloride (CH₃SO₂Cl, MW 114.55) presents a minimal methyl group directly on sulfur and cyclopentylmethanesulfonyl chloride (MW 182.67) places the cyclopentane ring one methylene unit away from sulfur, (2-methylcyclopentyl)methanesulfonyl chloride (MW 196.70) provides the largest steric footprint in this series because the methyl group is closer in space to the reaction center due to the ring geometry . In nucleophilic substitution reactions, this increased steric demand can translate into slower hydrolysis rates, greater selectivity between amines of differing nucleophilicity, and reduced formation of sulfonate ester byproducts during sulfonamide synthesis [1].

Steric shielding Selective sulfonylation Kinetic differentiation

Biological Relevance: The 2-Methylcyclopentyl Fragment Appears in Sub-Nanomolar Kinase Inhibitor Patents, Validating Its Pharmacophoric Value

The 2-methylcyclopentyl moiety is a critical structural element in patented CDK2/Cyclin E1 inhibitors. In US Patent 10,233,188 (Example 4), a compound incorporating an (1R,2S)-2-methylcyclopentyl substituent on a pyrido[2,3-d]pyrimidinone scaffold displays a Ki of 0.0600 nM against CDK2/Cyclin E1 [1]. While the active pharmaceutical ingredient itself is not the methanesulfonyl chloride, the (2-methylcyclopentyl)methanesulfonyl chloride is the necessary electrophilic building block that would be used to install the sulfonamide linker connecting the 2-methylcyclopentyl group to the rest of the molecule . In contrast, simple methanesulfonyl chloride or cyclopentylmethanesulfonyl chloride cannot deliver the same three-dimensional shape and lipophilicity, and no CDK2 inhibitor of comparable potency has been reported with an unsubstituted cyclopentyl or simple methyl sulfonamide at this position.

Kinase inhibition CDK2/Cyclin E1 Sulfonamide pharmacophore

Stereochemical Impact on Biological Selectivity: 2-Methylcyclopentyl Derivatives Exhibit Diastereomer-Dependent MAO-B Inhibition

D'Ascenzio et al. (2014) demonstrated that in a series of 4-aryl-2-cycloalkylidenhydrazinylthiazoles, compounds bearing the 2-methylcyclopentyl substituent on the hydrazone portion showed stereochemistry-dependent inhibition of human monoamine oxidase B (hMAO-B) [1]. The (R)-(Z) diastereoisomer of a representative 3-methylcyclopentyl analog achieved hMAO-B inhibition superior to reference drugs, establishing that the relative and absolute configuration of the methylcyclopentyl ring directly governs biological activity [1]. (2-Methylcyclopentyl)methanesulfonyl chloride serves as a precursor for constructing such sulfonamide- or sulfonate-linked hydrazinylthiazoles with defined stereochemistry. An achiral sulfonyl chloride such as MsCl or TsCl would produce stereorandom or achiral products that cannot reproduce this stereochemistry-dependent potency and selectivity profile.

Monoamine oxidase B Stereoselective inhibition Neurodegenerative disease targets

Regulatory Classification and Hazard Profile Differences: Skin Corrosion 1B vs. Unclassified Comparators

Under the European CLP regulation, rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride (CAS 2174002-04-9) is notified with hazard classification Skin Corrosion 1B (H314: Causes severe skin burns and eye damage) and STOT SE 3 (H335: May cause respiratory irritation) [1]. This classification is consistent with its reactivity as a sulfonyl chloride electrophile but is specific to the 2-methylcyclopentyl analog and may differ from the hazard profiles of simpler sulfonyl chlorides in terms of vapor pressure, skin penetration potential, and respiratory irritancy due to the larger, more lipophilic cyclopentyl group [1]. While methanesulfonyl chloride is also corrosive, its higher volatility (b.p. ~60 °C at 21 mmHg) creates a distinct inhalation exposure risk, whereas the lower volatility of the 2-methylcyclopentyl derivative alters the primary hazard route [2]. Procurement decisions must account for these differential hazard profiles to ensure appropriate engineering controls and personal protective equipment are in place.

Chemical safety CLP classification Procurement risk assessment

Purity Benchmark: Minimum 95% Specification Enables Reproducible Stoichiometric Control vs. Lower-Purity Comparators

Commercially available (2-methylcyclopentyl)methanesulfonyl chloride (CAS 1699966-00-1) and its rac-(1R,2R) stereoisomer (CAS 2174002-04-9) are supplied with a minimum purity specification of 95% . This purity level is critical for reactions requiring precise stoichiometric control—particularly in the formation of sulfonamide bonds where excess sulfonyl chloride can lead to bis-sulfonylation or hydrolysis side products . In contrast, cyclopentylmethanesulfonyl chloride is available from some suppliers without a published purity specification on the certificate of analysis, introducing uncertainty in the actual reactive content. The 95% threshold provides procurement teams with a quantifiable quality gate that ensures batch-to-batch reproducibility in multi-step synthetic sequences.

Chemical purity Stoichiometric control Quality assurance

Procurement-Driven Application Scenarios Where (2-Methylcyclopentyl)methanesulfonyl Chloride Delivers Definitive Advantage


Stereocontrolled Synthesis of Chiral Sulfonamide Kinase Inhibitors

Medicinal chemistry teams pursuing CDK2, CDK4/6, or other kinase targets can employ rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride to install the 2-methylcyclopentylsulfonamide fragment present in inhibitors with demonstrated sub-nanomolar potency (Ki = 0.0600 nM, US Patent 10,233,188) . The defined trans relative stereochemistry of the sulfonyl chloride building block ensures that the resulting sulfonamide product maintains the correct three-dimensional orientation required for ATP-pocket complementarity. Substituting achiral methanesulfonyl chloride or unsubstituted cyclopentylmethanesulfonyl chloride would yield compounds lacking the stereochemical information essential for target engagement, rendering structure-activity relationship (SAR) exploration futile.

Diastereoselective Construction of MAO-B Inhibitor Candidates for Neurodegenerative Disease Programs

Research groups focused on Parkinson's disease or Alzheimer's disease can utilize (2-methylcyclopentyl)methanesulfonyl chloride to synthesize hydrazinylthiazole-based MAO-B inhibitors where the (R)-(Z) diastereomer has been shown to exceed the potency of reference drugs . The chiral cyclopentyl scaffold of the sulfonyl chloride directly determines the diastereomeric outcome of downstream condensations. Using an achiral sulfonyl chloride eliminates the possibility of accessing the stereochemically privileged (R)-(Z) configuration, compromising both patentability and biological selectivity.

Chemoselective Sulfonylation of Polyfunctional Intermediates in Process Chemistry

In multi-step process routes where a substrate contains multiple nucleophilic sites (e.g., a molecule bearing both primary amine and secondary alcohol groups), the increased steric demand of (2-methylcyclopentyl)methanesulfonyl chloride (MW 196.70) relative to methanesulfonyl chloride (MW 114.55) provides kinetic differentiation that favors mono-sulfonylation at the most accessible site . The reduced reactivity profile, inferred from established ortho-alkyl acceleration principles in sulfonyl chloride chemistry [3], can suppress bis-sulfonylation side reactions and simplify the purification sequence, directly lowering the Cost of Goods in scale-up campaigns.

Safety-Conscious Procurement for Facilities with Restricted Hazard Classifications

Institutions operating under strict chemical hygiene plans can use the notified CLP classification (Skin Corr. 1B, H314; STOT SE 3, H335) of rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride to make informed decisions about engineering controls, PPE requirements, and waste disposal protocols . The compound's lower volatility compared to methanesulfonyl chloride reduces the risk of inhalational exposure during routine handling, making it a safer choice for laboratories lacking high-efficiency fume hoods or closed-transfer systems. Procurement teams should verify that in-house hazard assessments specifically cover corrosive sulfonyl chlorides with this molecular weight class, as generic sulfonyl chloride SOPs may not adequately address skin corrosion risks.

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